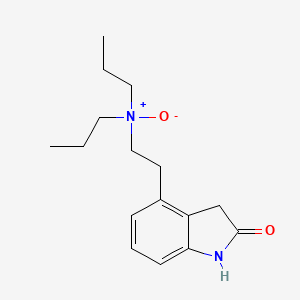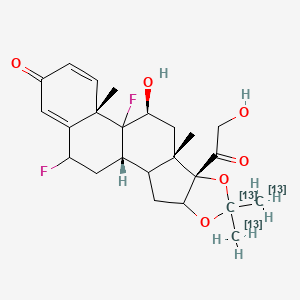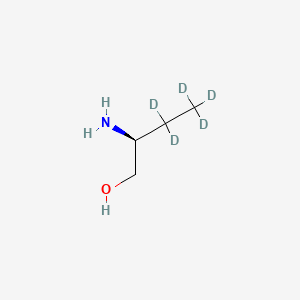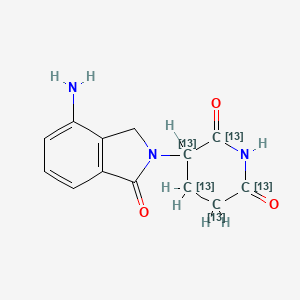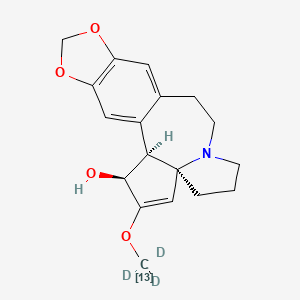
Cephalotaxine-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cephalotaxine-13C,d3 is a synthetic compound that is used for a variety of scientific research applications. It is a derivative of the alkaloid cephalotaxine, which is found in the leaves of certain coniferous trees such as the Taxus genus. Cephalotaxine-13C,d3 is a stable isotope of cephalotaxine, meaning that it is composed of 13C and d3 atoms instead of the traditional 12C and d2 atoms. This makes it an ideal compound for a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Cephalotaxine-13C,d3 is an ideal compound for a variety of scientific research applications. The compound is used in drug metabolism studies, where it is used to label and track the metabolism of drugs in vivo. It is also used in pharmacokinetic studies, where it is used to determine the absorption, distribution, metabolism, and excretion of drugs in vivo. Additionally, the compound is used in drug discovery studies, where it is used to identify and characterize novel drug targets.
Mecanismo De Acción
The mechanism of action of Cephalotaxine-13C,d3 is still not fully understood. However, it is believed that the 13C and d3 atoms of the compound interact with enzymes in the body, allowing them to bind to and metabolize drugs more efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cephalotaxine-13C,d3 are not yet fully understood. However, the compound is believed to have a number of beneficial effects on the body, including increased drug metabolism, improved drug absorption, and improved drug distribution. Additionally, the compound is believed to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cephalotaxine-13C,d3 for lab experiments is its stability. The compound is highly stable, making it ideal for long-term storage and experimentation. Additionally, the compound is relatively easy to synthesize, making it cost-effective for researchers. However, the compound is not suitable for all experiments, as it is not compatible with certain solvents and other compounds.
Direcciones Futuras
There are a number of potential future directions for Cephalotaxine-13C,d3 research. These include further studies into its biochemical and physiological effects, as well as its potential applications in drug discovery. Additionally, further research into its mechanism of action and its compatibility with other compounds and solvents could lead to new and improved uses for the compound. Finally, further research into its potential anti-inflammatory and anti-cancer properties could lead to the development of new and improved treatments for these conditions.
Métodos De Síntesis
The synthesis of Cephalotaxine-13C,d3 is a relatively simple process. It begins with the reaction of the cephalotaxine alkaloid with a 13C-labeled form of an acid, usually trifluoroacetic acid. This reaction produces a 13C-labeled cephalotaxine derivative, which is then reacted with d3-labeled form of an amine, usually trimethylamine. This reaction produces the desired Cephalotaxine-13C,d3 compound.
Propiedades
IUPAC Name |
(2S,3S,6R)-4-(trideuterio(113C)methoxy)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16-,17-,18+/m1/s1/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNCVRSYJBNGLD-FUIWZRSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1O)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

